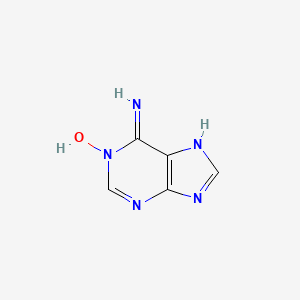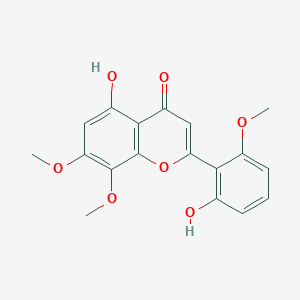
9,10-Anthracenedicarboxylic acid
描述
9,10-Anthracenedicarboxylic acid is an anthracene-based dicarboxylic compound with the molecular formula C16H10O4. It is characterized by a larger conjugating π-system, which enables the development of fluorescent materials. This compound exhibits interesting magnetic and luminescent properties and can be used as a bridging carboxylic acid ligand with steric bulk due to the presence of its anthracene ring .
作用机制
Target of Action
9,10-Anthracenedicarboxylic acid (H2L) is an anthracene-based dicarboxylic compound . It primarily targets the formation of highly porous nanotubular and ultramicroporous metal-organic frameworks (MOFs) . These MOFs have applications in hydrogen storage, methane storage, and gas separation .
Mode of Action
The compound has a larger conjugating π-system that enables the development of fluorescent materials . It can be used as a bridging carboxylic acid ligand with a steric bulk due to the presence of its anthracene ring . This interaction with its targets results in the formation of MOFs with interesting magnetic and luminescent properties .
Biochemical Pathways
Its role in the formation of mofs suggests it may influence pathways related to gas storage and separation .
Pharmacokinetics
As a solid compound with a melting point greater than 300°c , its bioavailability may be influenced by factors such as solubility and stability.
Result of Action
The primary result of the action of this compound is the formation of MOFs with high porosity . These MOFs exhibit interesting magnetic and luminescent properties , which can be potentially used in applications like hydrogen storage, methane storage, and gas separation .
生化分析
Biochemical Properties
9,10-Anthracenedicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of highly porous nanotubular and ultramicroporous metal-organic frameworks (MOFs) for greener applications like hydrogen storage, methane storage, and gas separation . This compound interacts with various enzymes and proteins, facilitating the development of fluorescent materials due to its larger conjugating π-system . The nature of these interactions often involves the binding of this compound to specific sites on the enzymes or proteins, leading to changes in their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the luminescent properties of this compound can be utilized in imaging techniques to study cellular processes in real-time. Additionally, its role in the formation of MOFs can impact cellular metabolism by altering the availability of essential gases like hydrogen and methane .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s larger conjugating π-system allows it to interact with various biomolecules, leading to the development of fluorescent materials. These interactions can result in the inhibition or activation of specific enzymes, thereby modulating biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term in vitro and in vivo studies are essential to understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the development of fluorescent materials and facilitating gas storage . At higher doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for specific applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in the formation of MOFs can influence metabolic pathways by altering the availability of essential gases like hydrogen and methane . Additionally, this compound may interact with specific enzymes to modulate their activity, thereby affecting overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . The transport and distribution of this compound are crucial for its role in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows this compound to interact with specific biomolecules and modulate cellular processes . Understanding the subcellular localization of this compound is crucial for its application in biochemical and cellular studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedicarboxylic acid typically involves the oxidation of anthracene followed by a carboxylation reaction. One method includes dissolving anthracene in a hydrogen bromide solution and an acetic acid solution, adding trioxymethylene and N,N,N-trimethyl-1-tetradecyl ammonium bromide, and reacting under the protection of nitrogen to obtain a first intermediate. This intermediate is then dissolved in dimethyl sulfoxide, and a mixed solution of sodium ethoxide and 2-nitropropane is added dropwise. After chromatographic separation, a second intermediate is obtained. Finally, a mixed solvent, sulfamic acid, and sodium chlorite are added to the second intermediate to react, followed by extraction, drying, and filtering to obtain the solid this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidation and carboxylation reactions, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
9,10-Anthracenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene ring.
Substitution: Substitution reactions can occur at the carboxylic acid groups or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, dimethyl sulfoxide, sodium ethoxide, and various acids and bases. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring .
科学研究应用
9,10-Anthracenedicarboxylic acid has a wide range of scientific research applications, including:
Biology: Investigated for its potential use in biological imaging due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the development of advanced materials with magnetic and luminescent properties.
相似化合物的比较
Similar Compounds
9-Anthracenecarboxylic acid: A related compound with a single carboxylic acid group, used in similar applications but with different properties due to the lack of a second carboxylic acid group.
9,10-Anthracenediboronic acid: Another derivative with boronic acid groups, used in the synthesis of complex organic molecules.
Anthraquinone-2-carboxylic acid: A compound with a quinone structure, used in dye synthesis and other applications.
Uniqueness
9,10-Anthracenedicarboxylic acid is unique due to its dual carboxylic acid groups and larger conjugating π-system, which provide enhanced stability and reactivity in various chemical reactions. Its ability to form stable complexes with metal ions makes it particularly valuable in the development of advanced materials and coordination chemistry .
属性
IUPAC Name |
anthracene-9,10-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFGHPKPHFUHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20410925 | |
| Record name | 9,10-Anthracenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20410925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73016-08-7 | |
| Record name | 9,10-Anthracenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20410925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73016-08-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)






![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)

